molecular formula C17H19ClN4O3S B2854642 Ethyl (5-((4-chlorobenzyl)carbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate CAS No. 1396877-50-1

Ethyl (5-((4-chlorobenzyl)carbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate

Cat. No.: B2854642
CAS No.: 1396877-50-1
M. Wt: 394.87
InChI Key: AFMCTOWMEXCBOO-UHFFFAOYSA-N
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Description

Ethyl (5-((4-chlorobenzyl)carbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolopyridine core, which is known for its biological activity and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (5-((4-chlorobenzyl)carbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Thiazolopyridine Core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a thioamide.

    Introduction of the Carbamate Group: This step involves the reaction of the thiazolopyridine intermediate with ethyl chloroformate under basic conditions.

    Attachment of the 4-Chlorobenzyl Group: This is typically done through a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-((4-chlorobenzyl)carbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The thiazolopyridine core can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the carbamate or benzyl groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and pyridine positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium carbonate can be used to facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deprotected or partially reduced intermediates.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: Its potential therapeutic properties could be explored for the development of new drugs.

    Industry: The compound could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which Ethyl (5-((4-chlorobenzyl)carbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes or receptors involved in key biological pathways. The exact molecular targets and pathways would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (5-((4-methylbenzyl)carbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate
  • Ethyl (5-((4-fluorobenzyl)carbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate

Uniqueness

Ethyl (5-((4-chlorobenzyl)carbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate is unique due to the presence of the 4-chlorobenzyl group, which can influence its biological activity and chemical reactivity. This makes it distinct from similar compounds with different substituents on the benzyl group.

Q & A

Q. Basic: How can reaction conditions be optimized for synthesizing this compound with high purity and yield?

Answer:
Synthesis typically involves multi-step reactions, starting with the formation of the thiazolo-pyridine core, followed by functionalization with the 4-chlorobenzylcarbamoyl and ethyl carbamate groups. Key parameters to optimize include:

  • Temperature : 60–80°C for cyclization steps to ensure ring closure without side reactions .
  • Solvents : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution at the carbamate group .
  • Catalysts : Triethylamine or DMAP improves acylation efficiency .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) ensures ≥95% purity .

Q. Basic: What spectroscopic methods are most reliable for confirming the compound’s structural integrity?

Answer:

  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., 4-chlorobenzyl protons at δ 7.2–7.4 ppm, thiazolo-pyridine carbons at δ 160–170 ppm) .
  • IR : Carbamate C=O stretching at 1680–1720 cm1^{-1} .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., dihedral angles between thiazole and pyridine rings) .

Q. Advanced: How do structural modifications (e.g., substituents on the benzyl group) impact bioactivity?

Answer:
Structure-activity relationship (SAR) studies reveal:

Substituent Effect on Activity Source
4-Cl (default)Optimal enzyme inhibition (IC50_{50} ~0.5 μM) due to hydrophobic interactions .
4-NO2_2Increased cytotoxicity but reduced solubility .
4-OCH3_3Lower potency (IC50_{50} >10 μM) due to steric hindrance .

Replace the 4-chlorobenzyl group via Suzuki coupling or reductive amination to test analogs .

Q. Advanced: What methodologies are used to elucidate the compound’s mechanism of action against biological targets?

Answer:

  • Enzyme assays : Measure inhibition of kinases or proteases using fluorogenic substrates (e.g., ATPase assays with malachite green detection) .
  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (e.g., KD_D = 120 nM for target protein X) .
  • Cellular uptake studies : LC-MS tracks intracellular concentrations in HEK293 or HeLa cells .

Q. Advanced: How can conflicting reports about the compound’s bioactivity be resolved?

Answer:
Contradictions (e.g., varying IC50_{50} values) often arise from:

  • Assay conditions : Standardize pH (7.4), temperature (37°C), and ATP concentrations (1 mM) .
  • Structural impurities : Validate purity via HPLC (C18 column, 90:10 H2_2O/MeCN) .
  • Cell line variability : Use isogenic cell lines and confirm target expression via Western blot .

Q. Advanced: What computational approaches predict binding modes with target proteins?

Answer:

  • Molecular docking (AutoDock Vina) : Identifies key interactions (e.g., hydrogen bonds with Asp89, π-π stacking with Phe120) .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
  • QSAR models : Correlate logP values (<3.5) with membrane permeability .

Q. Advanced: How does the compound’s stability under varying pH and temperature conditions affect experimental design?

Answer:

  • pH stability : Degrades rapidly at pH <3 (hydrolysis of carbamate group). Use neutral buffers (PBS, pH 7.4) for in vitro studies .
  • Thermal stability : Stable ≤60°C (TGA data). Store at −20°C in anhydrous DMSO .
  • Light sensitivity : Protect from UV exposure to prevent thiazole ring oxidation .

Q. Advanced: What techniques identify and quantify metabolites in pharmacokinetic studies?

Answer:

  • LC-MS/MS : Detects primary metabolites (e.g., hydroxylation at C6 of the pyridine ring) in rat plasma .
  • Microsomal assays : Human liver microsomes + NADPH identify Phase I metabolites .
  • Stable isotope labeling : 13^{13}C-carbamate tracks metabolic pathways in vivo .

Q. Advanced: How are analytical methods validated for quantifying the compound in biological matrices?

Answer:

  • HPLC validation : Linearity (R2^2 >0.99) over 1–100 μg/mL, LOD = 0.1 μg/mL .
  • Recovery rates : Spike-and-recovery tests in plasma (85–110% recovery) .
  • Inter-day precision : CV <15% across three batches .

Q. Advanced: What challenges arise in crystallizing this compound for X-ray studies?

Answer:

  • Polymorphism : Screen 10+ solvent systems (e.g., DMSO/water, THF/heptane) to isolate a single crystal form .
  • Crystal packing : Bulky 4-chlorobenzyl group disrupts lattice formation. Use seeding techniques .
  • Data collection : Low electron density for flexible ethyl carbamate chain. Collect data at 100 K with synchrotron radiation .

Properties

IUPAC Name

ethyl N-[5-[(4-chlorophenyl)methylcarbamoyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O3S/c1-2-25-17(24)21-15-20-13-7-8-22(10-14(13)26-15)16(23)19-9-11-3-5-12(18)6-4-11/h3-6H,2,7-10H2,1H3,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMCTOWMEXCBOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC2=C(S1)CN(CC2)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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